N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride
CAS No.:
Cat. No.: VC15912140
Molecular Formula: C10H17ClN6
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN6 |
|---|---|
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 1-amino-2-[N'-(3,4-dimethylphenyl)carbamimidoyl]guanidine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H |
| Standard InChI Key | CRUFRHCCSKBUSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)N=C(N)N=C(N)NN)C.Cl |
Introduction
N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride, with a CAS number of 1171647-17-8, is a complex organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its molecular weight of 256.74 g/mol and is often provided with a purity of greater than 98% in commercial settings .
Synthesis and Preparation
While specific synthesis protocols for N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride are not detailed in the available literature, compounds of similar complexity often involve multi-step reactions starting from simpler precursors. These processes typically require careful control of reaction conditions to achieve high purity and yield.
Research Findings and Future Directions
Given the limited information available on N-(N-(3,4-Dimethylphenyl)carbamimidoyl)hydrazinecarboximidamide hydrochloride, further research is necessary to explore its potential applications. This could involve in vitro and in vivo studies to assess its biological activity, toxicity, and pharmacokinetic properties. Additionally, molecular modeling and docking studies could provide insights into its potential interactions with biological targets.
Future Research Directions
-
Biological Activity Assessment: Conduct thorough in vitro and in vivo studies to evaluate the compound's antimicrobial, anticancer, or other potential therapeutic activities.
-
Molecular Modeling: Perform molecular docking studies to predict interactions with biological targets and understand its mechanism of action.
-
Pharmacokinetic Studies: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume